molecular formula C8H4ClF4NO B1597172 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide CAS No. 129931-46-0

3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide

Cat. No.: B1597172
CAS No.: 129931-46-0
M. Wt: 241.57 g/mol
InChI Key: ITROXMKOCKYPDM-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Halogenation: Starting from benzamide, the compound undergoes sequential halogenation reactions to introduce chlorine and fluorine atoms.

  • Nucleophilic Substitution: The trifluoromethyl group can be introduced using reagents like trifluoromethyl anions.

  • Cyclization Reactions: These reactions can be used to form the benzamide core structure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenated intermediates and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involving the halogen atoms can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Reagents like sodium fluoride and chlorine gas are used for halogen substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different halogenated derivatives.

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound is used in biological studies to understand the effects of halogenated compounds on biological systems.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar halogenation patterns.

  • 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with a different arrangement of halogens.

Uniqueness: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is unique due to its specific combination of halogen atoms and the presence of the benzamide group, which influences its chemical reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITROXMKOCKYPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378684
Record name 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129931-46-0
Record name Benzamide, 3-chloro-2-fluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129931-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride, 6.0 g (50 mmol) was added to a solution of 4.0 g (16 mmol) 3-chloro-2-fluoro-5-(trifluoromethyl) benzoic acid in 10 mL dimethylformamide. The reaction mixture was heated to 75° C. for 2 hours, cooled to room temperature and carefully added to 25 mL of ice cold ammonium hydroxide. The mixture was cooled to 0° C. and the solid product filtered, washed with water and dried to yield 3.96 g (99%) of 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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